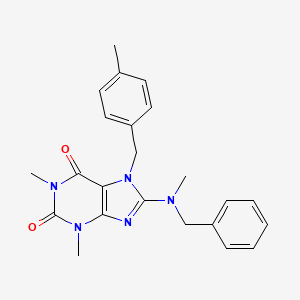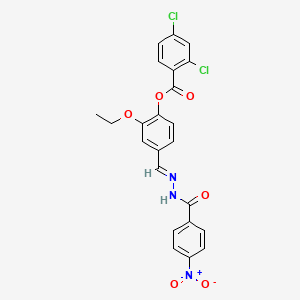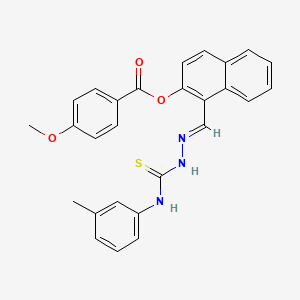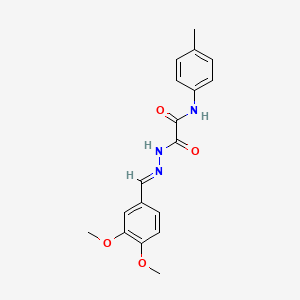
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
Preparation Methods
Synthetic Routes::
Indole Synthesis:
Thiazolidin-4-one Formation:
Thioxothiazolidin-4-one Formation:
- While not widely produced industrially, this compound can be synthesized in the lab using the above methods.
Chemical Reactions Analysis
Oxidation: The phenethyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the thiazolidin-4-one ring.
Substitution: The bromine atom can be substituted.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Possible applications in drug development.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of the indole, thiazolidin-4-one, and phenethyl moieties sets it apart.
Similar Compounds: None with precisely the same structure, but related compounds include thiazolidinones and indoles.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
CAS No. |
618081-28-0 |
|---|---|
Molecular Formula |
C25H25BrN2O4S2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25BrN2O4S2/c1-4-5-11-27-18-8-7-16(26)14-17(18)21(23(27)29)22-24(30)28(25(33)34-22)12-10-15-6-9-19(31-2)20(13-15)32-3/h6-9,13-14H,4-5,10-12H2,1-3H3/b22-21- |
InChI Key |
KQSPMLGJAZIMPI-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12035370.png)
![N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035371.png)

![8-[(E)-but-2-enyl]sulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B12035386.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035387.png)




![2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035415.png)
![5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12035421.png)

